10,10-Dimethylanthrone

Description

The exact mass of the compound 10,10-Dimethyl-9,10-dihydroanthracen-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

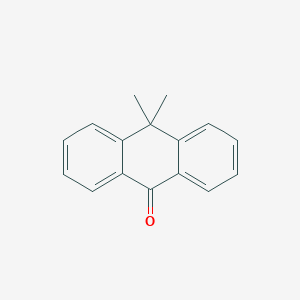

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,10-dimethylanthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCYDIAPRIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202874 | |

| Record name | 10,10-Dimethylanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-86-9 | |

| Record name | 10,10-Dimethyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,10-Dimethylanthracen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10,10-Dimethylanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,10-dimethylanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,10-DIMETHYLANTHRACEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A9WP7V4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10,10-Dimethylanthrone CAS number 5447-86-9

An In-Depth Technical Guide to 10,10-Dimethylanthrone (CAS: 5447-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 5447-86-9, is a tricyclic aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its rigid structure, featuring a central anthrone core with gem-dimethyl substitution at the C10 position, imparts unique chemical properties that make it a valuable precursor for complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral characterization, and key applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the tricyclic antidepressant, Melitracen.[3][4] Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the technical knowledge required for its effective utilization in a laboratory setting.

Chemical and Physical Properties

This compound is an off-white to light yellow crystalline solid.[5][6] The gem-dimethyl groups at the 10-position sterically hinder the carbonyl group and influence the overall planarity and electronic properties of the anthracene system.[1][7][8]

| Property | Value | Source(s) |

| CAS Number | 5447-86-9 | [5] |

| Molecular Formula | C₁₆H₁₄O | [5][9] |

| Molecular Weight | 222.28 g/mol | [5][9] |

| IUPAC Name | 10,10-dimethylanthracen-9-one | [9] |

| Synonyms | 10,10-Dimethyl-9(10H)-anthracenone, 10,10-Dimethyl-9-anthrone, NSC 17539 | [5][10] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 101-103 °C | [1][5] |

| Density | 1.105 g/cm³ (Predicted) | [4][11] |

| Boiling Point | 346.6 °C at 760 mmHg (Predicted) | [6][11] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [5][] |

| Storage | 4°C | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature and patents.[2][13] The most common approach involves a Grignard reaction followed by cyclization.[2][13][14]

Synthetic Pathway Overview

A widely employed synthetic route begins with the reaction of 2-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction, followed by the addition of acetone. Subsequent hydrolysis, condensation, and finally, bromination and hydrolysis yield this compound.[13]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from patented methods.[13]

Step 1: Synthesis of o-Chlorodiphenylmethane

-

In a reaction vessel, mix 2-chlorobenzyl chloride and benzene.

-

Carry out a substitution reaction to produce o-chlorodiphenylmethane.

Step 2: Grignard Reaction

-

React o-chlorodiphenylmethane with magnesium ribbons to form the corresponding Grignard reagent.

Step 3: Addition of Acetone

-

To the Grignard reagent, add acetone via a controlled addition reaction.

-

Perform hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.

Step 4: Bromination and Hydrolysis

-

Subject 10,10-dimethyl diphenylmethane to illuminated bromination.

-

Follow with hydrolysis to obtain the final product, this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region, while the methyl protons will be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the quaternary carbon at the 10-position, the methyl carbons, and the aromatic carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight of 222.28 g/mol .[9] Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Key Applications in Drug Development and Materials Science

Pivotal Intermediate for Melitracen Hydrochloride

The primary and most significant application of this compound is as a key building block in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[1][3][4] The structural framework of this compound provides the necessary core for the elaboration into the final drug molecule. The gem-dimethyl group is a crucial feature that influences the pharmacological properties of Melitracen.[2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. usbio.net [usbio.net]

- 6. This compound CAS 5447-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 10,10-Dimethyl-anthrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 5447-86-9 [amp.chemicalbook.com]

- 13. CN105061177A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Buy 3,6-Dihydroxy-10,10-dimethylanthrone [smolecule.com]

An In-Depth Technical Guide to 10,10-Dimethylanthrone: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and materials science.[1] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, a feature that bestows upon it unique chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of this compound, delving into its chemical and physical characteristics, spectroscopic profile, synthesis, and applications, with a focus on its pivotal role as a precursor in the synthesis of the tricyclic antidepressant, Melitracen.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, reaction optimization, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O | [4] |

| Molecular Weight | 222.28 g/mol | [4] |

| CAS Number | 5447-86-9 | [4] |

| IUPAC Name | 10,10-dimethylanthracen-9-one | [5] |

| Appearance | Off-white to light yellow solid/powder | [4] |

| Melting Point | 101-103°C | [4][6] |

| Boiling Point | 346.6 ± 22.0 °C (Predicted) | [6] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[4][7] Insoluble in water. | [4][7] |

| Storage | Sealed in a dry environment at 2-8°C | [6][7] |

The gem-dimethyl groups at the C-10 position introduce significant steric hindrance around the carbonyl group, which in turn influences the molecule's reactivity.[3] Furthermore, these nonpolar methyl groups contribute to an increased lipid solubility, a desirable characteristic for pharmaceutical compounds.[3]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that the anthracene unit of this compound is essentially planar.[8] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions.[8] In the solid state, the asymmetric unit can consist of multiple crystallographically independent molecules.[8]

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent methyl groups. A deuterated analog of this compound, without the methyl protons, shows the non-deuterated methyl peaks at approximately δ 1.45 ppm (singlet, 6H).[9] The aromatic protons will appear as a complex multiplet in the downfield region, typical for substituted anthracene ring systems.

-

¹³C NMR: The carbon NMR spectrum will display a quaternary carbon signal for the C-10 atom, along with distinct signals for the methyl carbons and the aromatic carbons.[10] The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around 1680 cm⁻¹.[9] The spectrum will also exhibit bands in the 3100-3000 cm⁻¹ region, corresponding to aromatic C-H stretching, and bands below 3000 cm⁻¹ for the C-H stretching of the methyl groups.[11]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.[5] The fragmentation pattern is influenced by the stable aromatic core. Common fragmentation pathways involve the loss of methyl groups (a peak at m/z 207, corresponding to M-15) and other characteristic fragments of the anthrone skeleton.[5][12]

Synthesis and Purification

The synthesis of this compound has been approached through various routes, with the most common methods involving the functionalization of anthrone or multi-step procedures starting from simpler aromatic precursors.

Synthetic Pathway Overview

A widely cited synthetic route involves a multi-step process that begins with the reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.[13][14] This intermediate then undergoes a Grignard reaction, followed by an addition reaction with acetone and subsequent hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.[13][14] The final step involves a light-induced bromination and hydrolysis to afford this compound.[13][14]

Caption: A multi-step synthesis of this compound.

Experimental Protocol: Recrystallization for Purification

High purity (often ≥98-99%) is crucial for the use of this compound in pharmaceutical synthesis.[1][15] Recrystallization is a standard method for its purification.

-

Solvent Selection: Begin by identifying a suitable solvent system. This compound has low solubility in polar solvents like ethanol at room temperature but higher solubility at elevated temperatures, making such solvents good candidates for recrystallization.[16]

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent with gentle heating and stirring until the solid is fully dissolved.[17]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[16]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[16]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.[17] Further cooling in an ice bath can maximize the yield.[16]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[16] Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven, to remove any residual solvent.[18]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily centered around its carbonyl group and the extended aromatic system.[2]

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and reduction. Chemists can leverage the carbonyl group for various derivatizations.[2] For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 10,10-dimethylanthracenol.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing ring system.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical, especially for its use in the synthesis of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A common approach is reversed-phase HPLC.[19]

Illustrative HPLC Method Parameters:

-

Column: A C18 stationary phase column is typically used.[19]

-

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) is often employed.[19]

-

Detection: UV detection is suitable due to the chromophoric nature of the molecule, with monitoring at wavelengths such as 254 nm.[20]

-

Purity Assessment: The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram.

Caption: A typical workflow for purity analysis of this compound by HPLC.

Applications in Research and Development

Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[1] Its specific molecular structure serves as a crucial building block in the multi-step synthesis of this pharmaceutical agent.[1]

Materials Science

The anthrone scaffold is of interest in materials science. Derivatives of 10,10-disubstituted anthrones have been investigated for their potential use in organic luminescent materials, such as those for Organic Light-Emitting Diodes (OLEDs).[21] The photophysical properties can be tuned by modifying the core structure, opening avenues for the development of novel electronic materials.[21]

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its significance is firmly established in the pharmaceutical industry as a precursor to Melitracen. Ongoing research into its derivatives continues to unveil its potential in advanced materials science. A comprehensive understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working with this important compound.

References

- SIELC Technologies. (n.d.). Separation of 10,10-Dimethylanthracen-9(10H)-one on Newcrom R1 HPLC column.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79529, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 30). Understanding the Chemistry of this compound: Properties and Uses.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of California, Davis. (2014, June 17). High Performance Liquid Chromatography.

- Google Patents. (n.d.). CN105061177A - Preparation method of this compound.

- Google Patents. (n.d.). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.

- Fun, H. K., Hemamalini, M., Siddaraju, B. P., Yathirajan, H. S., & Siddegowda, M. S. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o808–o809.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Materials Synthesis.

- Kedrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5447-86-9 [chemicalbook.com]

- 7. This compound | 5447-86-9 [amp.chemicalbook.com]

- 8. 10,10-Dimethylanthrone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. CN105061177A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]

- 15. scbt.com [scbt.com]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. youtube.com [youtube.com]

- 19. Separation of 10,10-Dimethylanthracen-9(10H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 21. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Molecular Structure of 10,10-Dimethylanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,10-Dimethylanthrone, a tricyclic aromatic ketone, serves as a pivotal molecular scaffold in synthetic organic chemistry and drug discovery. Its rigid, three-dimensional architecture, characterized by a central anthrone core with geminal dimethyl groups at the C-10 position, imparts unique chemical and physical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive technical overview of the molecular structure, spectroscopic signature, synthesis, and reactivity of this compound, with a particular focus on its critical role as a key intermediate in the synthesis of the tricyclic antidepressant, Melitracen.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₆H₁₄O, is a crystalline solid that typically appears as a white to light yellow powder.[1][2][3] Its molecular weight is 222.28 g/mol .[1][3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O | [1][3][4] |

| Molecular Weight | 222.28 g/mol | [1][3][4] |

| Melting Point | 101-103 °C | [1][2][3] |

| Appearance | White to light yellow solid | [1][2][3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| CAS Number | 5447-86-9 | [1][3] |

The core of this compound is the anthracene ring system, which is essentially planar.[5] X-ray crystallography studies have revealed that the asymmetric unit of the crystal structure consists of three crystallographically independent molecules.[5] The planarity of the anthracene unit is slightly distorted, with minor deviations observed in the fused benzene rings.[5] The defining structural feature is the presence of two methyl groups at the C-10 position. This gem-dimethyl substitution has profound implications for the molecule's reactivity. Unlike its parent compound, anthrone, which can exist in equilibrium with its enol tautomer (9-anthrol), this compound is locked in the keto form due to the absence of an enolizable proton at the C-10 position. This structural rigidity and the steric hindrance introduced by the methyl groups significantly influence its chemical behavior.

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Characterization

The structural features of this compound are elucidated through various spectroscopic techniques, providing a unique fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.3-8.3 ppm), indicative of the protons on the two benzene rings. The six protons of the two equivalent methyl groups at the C-10 position give rise to a sharp singlet in the upfield region (around 1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary C-10 carbon, the carbonyl carbon (C-9), the aromatic carbons, and the methyl carbons. The carbonyl carbon (C=O) resonance is typically observed in the highly deshielded region of the spectrum (around 185 ppm). The quaternary carbon at the 10-position, bonded to the two methyl groups, appears around 45 ppm. The aromatic carbons resonate in the region of 125-145 ppm, while the methyl carbons give a signal in the aliphatic region (around 28 ppm).[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1][7] This characteristic peak is typically observed in the range of 1660-1680 cm⁻¹. Other significant bands in the spectrum include those arising from C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2970 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region). The spectrum also displays bands corresponding to in-plane and out-of-plane C-H bending vibrations.[1][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight. The fragmentation pattern is influenced by the stable aromatic core and the gem-dimethyl group. A common fragmentation pathway involves the loss of a methyl group (CH₃•), resulting in a stable cation at m/z 207 (M-15). Further fragmentation can lead to the loss of carbon monoxide (CO) from this ion, producing a fragment at m/z 179.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step procedures.

Synthetic Methodologies

A commonly employed method for the synthesis of this compound involves a Grignard reaction. One patented method describes the reaction of o-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane.[8] This intermediate is then converted to a Grignard reagent, which subsequently reacts with acetone. The resulting product undergoes hydrolysis and condensation, followed by illumination bromination and hydrolysis to yield this compound.[8]

Another synthetic approach starts from anthrone, which is methylated using methyl iodide in the presence of a strong base.[9] However, this method can be challenging due to the potential for side reactions and the need for a phase-transfer catalyst.[9]

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction pathway.

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily governed by its carbonyl group and the extended aromatic system. The carbonyl group can undergo nucleophilic addition reactions, which is a key step in the synthesis of Melitracen.

Synthesis of Melitracen:

The synthesis of the antidepressant Melitracen from this compound is a prime example of its utility. The process involves a Grignard reaction where this compound is treated with 3-(dimethylamino)propylmagnesium chloride. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the anthrone, leading to the formation of a tertiary alcohol intermediate after acidic workup. Subsequent dehydration of this alcohol yields Melitracen.

Sources

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. Vibrational spectroscopic studies and molecular docking of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105061177A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 10,10-Dimethylanthrone

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 10,10-Dimethylanthrone (CAS 5447-86-9), a key intermediate in the pharmaceutical industry, notably for the synthesis of the antidepressant Melitracen.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The guide emphasizes the chemical principles underpinning each synthetic choice, aiming to provide a robust and practical resource for laboratory application and process development.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₆H₁₄O, is a tricyclic ketone characterized by an anthrone backbone with two methyl groups at the C10 position.[1][2] Its molecular structure imparts specific reactivity that is crucial for its role as a versatile chemical building block.[1] The primary interest in this compound stems from its established role as a crucial precursor to Melitracen hydrochloride, an antidepressant drug.[1] The synthesis of high-purity this compound is therefore a critical step in the overall manufacturing process of this therapeutic agent. This guide delves into the two predominant synthetic routes, providing the necessary detail for their replication and optimization.

Synthesis Pathway I: Multi-step Synthesis via Grignard Reaction

This pathway is a well-documented and high-yield approach that constructs the this compound molecule sequentially. It begins with the formation of a diphenylmethane skeleton, followed by the introduction of the gem-dimethyl group via a Grignard reaction, and concludes with an intramolecular cyclization. A detailed description of this method is outlined in Chinese patent CN105061177A.[3]

Overall Synthetic Scheme

The multi-step synthesis can be summarized as follows:

-

Friedel-Crafts Alkylation: 2-Chlorobenzyl chloride reacts with benzene in the presence of a Lewis acid catalyst to form 2-chlorodiphenylmethane.

-

Grignard Reagent Formation: 2-Chlorodiphenylmethane is treated with magnesium metal to generate the corresponding Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent reacts with acetone to introduce the gem-dimethyl carbinol group.

-

Intramolecular Cyclization and Hydrolysis: The intermediate from the previous step undergoes an acid-catalyzed intramolecular cyclization, followed by hydrolysis to yield this compound.

Mechanistic Insights

Step 1: Friedel-Crafts Alkylation This step is a classic example of a Friedel-Crafts alkylation reaction. The Lewis acid, typically iron(II) chloride (FeCl₂), activates the 2-chlorobenzyl chloride, facilitating the generation of a benzylic carbocation. This electrophile is then attacked by the nucleophilic benzene ring to form 2-chlorodiphenylmethane.

Step 2 & 3: Grignard Reaction with Acetone The Grignard reagent, a potent nucleophile, is formed by the reaction of 2-chlorodiphenylmethane with magnesium. The highly polarized carbon-magnesium bond attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition results in the formation of a tertiary alkoxide intermediate after a protonation step during workup.

Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization) The final step involves an acid-catalyzed intramolecular cyclization. The hydroxyl group of the tertiary alcohol is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water). The departure of water generates a tertiary carbocation, which then acts as an electrophile in an intramolecular Friedel-Crafts reaction with the adjacent phenyl ring to form the tricycle. Subsequent hydrolysis of the reaction mixture yields the final product, this compound.

Experimental Protocol (Based on CN105061177A)

Step 1: Synthesis of 2-Chlorodiphenylmethane

-

To a four-necked flask, add 161g (1 mol) of 2-chlorobenzyl chloride, 322g (4.1 mol) of benzene, and 4.8g of iron(II) chloride.

-

Heat the mixture to 80°C and reflux for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 800ml of water and stir.

-

Separate the organic layer and remove the excess benzene by distillation.

-

Cool the residue to induce crystallization and filter to obtain 2-chlorodiphenylmethane solid (Yield: ~80%).

Step 2-3: Grignard Reaction and Addition of Acetone

-

Prepare an initiator by mixing 1.6g of tetrahydrofuran (THF) and 1.6g of 2-chlorodiphenylmethane.

-

In a dry reaction flask, add magnesium turnings and heat to 60-70°C. Add the initiator to start the Grignard reaction.

-

Prepare a solution of 160.4g (0.8 mol) of 2-chlorodiphenylmethane, 80.2g of THF, and 53.5g of toluene.

-

Once the Grignard reaction initiates, slowly add the prepared solution.

-

After the addition is complete, react for 2 hours.

-

Cool the reaction mixture to 30-40°C and add acetone dropwise.

-

React for an additional 3 hours.

Step 4: Cyclization and Hydrolysis

-

To a separate flask, add 200ml of concentrated sulfuric acid.

-

Add the product from the previous step to the sulfuric acid and heat to 70-80°C for 2 hours with stirring.

-

Pour the reaction mixture into 1000ml of water to precipitate the solid product.

-

Filter and dry the solid to obtain this compound (Overall yield from 2-chlorobenzyl chloride is reported to be around 74.4%).[3]

Pathway Visualization

Caption: Multi-step synthesis of this compound via Grignard reaction.

Synthesis Pathway II: Direct Methylation of Anthrone

This pathway offers a more direct approach, starting from the readily available anthrone. The core of this method is the exhaustive methylation of the C10 position.

Overall Synthetic Scheme

The direct methylation of anthrone can be summarized as follows:

-

Deprotonation: Anthrone is treated with a strong base to generate the corresponding enolate.

-

Nucleophilic Substitution: The enolate acts as a nucleophile and reacts with a methylating agent, such as methyl iodide, to introduce the methyl groups at the C10 position. This step is often facilitated by a phase transfer catalyst.

Mechanistic Insights

The C10 protons of anthrone are acidic due to the formation of a resonance-stabilized enolate upon deprotonation. A strong base is required to generate a sufficient concentration of the enolate. The enolate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). The desired product, this compound, results from C,C-dialkylation.

The use of a phase transfer catalyst, such as a crown ether, is often necessary to facilitate the reaction between the aqueous or solid base and the organic-soluble anthrone and methyl iodide.[3] The catalyst transports the hydroxide or other basic anion into the organic phase, promoting the deprotonation of anthrone.

However, this method is plagued by several challenges. The competing O-alkylation can lead to the formation of 9-methoxyanthracene as a significant byproduct.[3] Furthermore, achieving complete C,C-dialkylation without side reactions can be difficult, leading to issues with product purification and reproducibility.[3]

Experimental Protocol Considerations

Detailed, optimized protocols for this method are less prevalent in readily accessible literature, likely due to the aforementioned drawbacks. However, a general procedure would involve:

-

Dissolving anthrone in a suitable aprotic solvent.

-

Adding a strong base (e.g., powdered KOH or NaOH) and a phase transfer catalyst (e.g., a crown ether or a quaternary ammonium salt).

-

Adding methyl iodide dropwise while vigorously stirring the two-phase system.

-

Monitoring the reaction for the disappearance of the starting material and the formation of the product.

-

Workup would involve separating the phases, washing the organic layer, and purifying the crude product by chromatography or recrystallization to separate the desired this compound from O-methylated byproducts and unreacted starting material.

Pathway Visualization

Caption: Direct methylation of anthrone to this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Multi-step Grignard Synthesis | Pathway II: Direct Methylation of Anthrone |

| Starting Materials | 2-Chlorobenzyl chloride, Benzene, Magnesium, Acetone | Anthrone, Methyl Iodide, Strong Base |

| Number of Steps | Multiple steps | One-pot reaction (in principle) |

| Overall Yield | High (reported around 74.4%)[3] | Generally lower and variable |

| Purity of Product | Generally high, with fewer side products | Often contaminated with O-alkylation byproducts[3] |

| Scalability | Demonstrated to be scalable | Challenges in scalability due to reproducibility issues[3] |

| Cost | Raw materials are relatively inexpensive and readily available[3] | Can be expensive due to the cost of phase transfer catalysts[3] |

| Key Challenges | Handling of Grignard reagents which are moisture-sensitive | Controlling C- vs. O-alkylation, poor reproducibility[3] |

Conclusion

For the synthesis of this compound, the multi-step pathway commencing with 2-chlorobenzyl chloride and benzene, and utilizing a Grignard reaction with acetone, presents a more robust, high-yield, and scalable option. While the direct methylation of anthrone appears more concise, it is hampered by significant challenges related to selectivity, reproducibility, and the cost of reagents. For industrial applications and reliable laboratory synthesis, Pathway I is the demonstrably superior method. Further research into optimizing the direct methylation route, perhaps with novel catalyst systems, could enhance its viability in the future.

References

- Preparation method of this compound. CN105061177A.

- The Synthesis and Reactivity of this compound: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound. PubChem. [Link]

- Method for preparing 10, 10-disubstituted-2-bromoanthrone. CN107793302B.

- This compound. Fun, H., Hemamalini, M., Siddaraju, B. P., Yathirajan, H. S., & Siddegowda, M. S. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o808–o809. [Link]

Sources

Introduction: Unveiling the Molecular Profile of 10,10-Dimethylanthrone

An In-Depth Technical Guide to the Photophysical and Electronic Properties of 10,10-Dimethylanthrone

This compound (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O.[1][2] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, which sterically influences its molecular geometry and reactivity.[1] This compound presents as a white to light yellow solid with a melting point in the range of 101-103°C.[1][3][4][5]

While historically, anthrone derivatives have been significant in analytical chemistry for carbohydrate determination, the specific academic and industrial focus on this compound stems from its critical role as a key synthetic intermediate.[6] It is an essential building block in the multi-step synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[3][6][7] The gem-dimethyl groups are not merely incidental; they enhance the molecule's lipid solubility, a desirable trait for pharmaceutical compounds.[6] Furthermore, its unique three-dimensional structure and potential for derivatization make it a valuable scaffold in medicinal chemistry and materials science, including applications in electronic chemicals and Organic Light-Emitting Diodes (OLEDs).[6][8]

This guide provides a comprehensive exploration of the core structural, electronic, and photophysical properties of this compound, offering both foundational knowledge and practical experimental protocols for researchers in drug development and materials science.

Part 1: Synthesis and Structural Characterization

A fundamental understanding of a molecule's properties begins with its synthesis and three-dimensional structure. The synthetic pathway dictates purity and scalability, while the crystal structure governs intermolecular interactions and solid-state properties.

Established Synthetic Pathways

The synthesis of this compound is a well-documented process in organic chemistry. One common and effective method involves a multi-step sequence that leverages Grignard reactions.[6][9] A patented method outlines a high-yield process starting from o-chlorobenzyl chloride and benzene, which undergo a substitution reaction.[9] The resulting o-chlorodiphenylmethane is converted to a Grignard reagent, which then reacts with acetone. Subsequent hydrolysis and condensation, followed by illumination bromination and a final hydrolysis step, yield the target this compound.[9] The efficiency and scalability of such methods are crucial for its application in pharmaceutical manufacturing.[7]

Caption: A generalized workflow for the synthesis of this compound.

Crystal Structure and Molecular Geometry

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction.[10][11][12] The compound crystallizes in the triclinic space group P-1.[11] The asymmetric unit notably contains three crystallographically independent molecules, indicating subtle conformational differences in the crystalline environment.[10][11][12]

The core anthracene unit is nearly planar, with the central ring adopting a slight boat conformation to accommodate the sp³-hybridized C-10 atom.[10] The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds between the hydrogen atoms of the methyl groups or aromatic rings and the carbonyl oxygen of adjacent molecules.[10][11] Additionally, C-H···π interactions contribute to the overall stability of the crystal lattice.[10][11] These non-covalent interactions are critical as they influence the material's bulk properties, such as melting point and solubility.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₄O | [2][11] |

| Molecular Weight | 222.27 g/mol | [11] |

| Crystal System | Triclinic | [11] |

| Space Group | P-1 | [11] |

| a (Å) | 11.2438 (6) | [11] |

| b (Å) | 12.1105 (6) | [11] |

| c (Å) | 15.1025 (8) | [11] |

| α (°) | 107.955 (1) | [11] |

| β (°) | 98.734 (1) | [11] |

| γ (°) | 111.764 (1) | [11] |

| Volume (ų) | 1732.47 (16) | [11] |

| Z | 6 | [11] |

| Temperature (K) | 100 |[11] |

Caption: 2D representation of the molecular structure of this compound.

Part 2: Electronic and Photophysical Characteristics

The interaction of this compound with light is governed by its electronic structure. Characterizing these interactions through spectroscopic techniques is crucial for understanding its photochemical reactivity and potential in optical applications.[6]

Electronic Absorption Spectroscopy (UV-Vis)

The absorption of ultraviolet or visible light promotes the molecule from its ground electronic state to an excited state. For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by strong π→π* transitions associated with the anthracene core and weaker, longer-wavelength n→π* transitions involving the non-bonding electrons of the carbonyl oxygen.

Protocol: UV-Vis Absorption Spectrum Measurement

-

Objective: To determine the absorption spectrum and molar absorption coefficients (ε) of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

-

Spectra Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

Verify the Beer-Lambert Law by plotting absorbance at λₘₐₓ versus concentration. The plot should be linear with an intercept near zero.

-

Calculate the molar absorption coefficient (ε) from the slope of the line (slope = ε × path length).

-

-

Caption: Experimental workflow for quantitative UV-Vis absorption analysis.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state (S₁) as it returns to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[13][14] This parameter is a critical indicator of a molecule's potential for applications requiring light emission, such as in OLEDs or as fluorescent probes.

Protocol: Relative Fluorescence Quantum Yield (Φf) Measurement

-

Causality: Determining absolute quantum yields is complex. A widely adopted and reliable alternative is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known Φf.[13][15] The choice of standard is critical; it should absorb at the same excitation wavelength as the sample and ideally emit in a similar spectral region to minimize wavelength-dependent detector bias.[14]

-

Instrumentation: A steady-state spectrofluorometer with an emission monochromator and detector.

-

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.97) are common choices.[13]

-

Solution Preparation:

-

Prepare a series of five to six dilute solutions of both the this compound sample and the chosen standard in the same solvent.

-

The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner-filter effects.[14]

-

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength (λₑₓ).

-

Record the corrected fluorescence emission spectrum for each solution, exciting at λₑₓ.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,ₛₐₘ) is calculated using the following equation: Φf,ₛₐₘ = Φf,ₛₜₐ * (Gradₛₐₘ / Gradₛₜₐ) * (η²ₛₐₘ / η²ₛₜₐ) where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.[13] If the same solvent is used for both, the refractive index term cancels out.

-

-

Caption: Jablonski diagram illustrating key photophysical deactivation pathways.

Excited-State Dynamics: Transient Absorption Spectroscopy

While steady-state spectroscopy provides a time-averaged view, transient absorption (TA) spectroscopy offers a window into the ultrafast events that occur immediately after photoexcitation.[16][17] This pump-probe technique allows for the direct observation of short-lived species like singlet (S₁) and triplet (T₁) excited states and the measurement of their lifetimes and decay pathways, such as intersystem crossing (ISC).[16][18]

For an aromatic ketone like this compound, excitation would populate the S₁ state. TA spectroscopy can track the decay of the S₁ state's unique absorption signature and the simultaneous rise of the T₁ state's absorption, providing a direct measure of the ISC rate. The subsequent decay of the T₁ state, which occurs on a longer timescale (nanoseconds to microseconds), can also be monitored.

Conceptual Protocol: Nanosecond Transient Absorption Spectroscopy

-

Objective: To identify the transient species (e.g., triplet state) and measure their lifetimes following photoexcitation.

-

Instrumentation: A pump-probe laser system, typically consisting of a pulsed laser for excitation (pump) and a broadband light source (probe).

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a degassed solvent (to prevent quenching of the triplet state by oxygen).

-

Excitation: Excite the sample with a short laser pulse (the pump) at a wavelength where the molecule absorbs (e.g., from a Nd:YAG laser).

-

Probing: At a controlled time delay after the pump pulse, a broadband probe pulse passes through the sample. The change in absorbance of the probe light (ΔA) is recorded.

-

Data Acquisition: The measurement is repeated at various time delays, from picoseconds to microseconds, to build a three-dimensional map of ΔA versus wavelength and time.

-

Data Analysis: Global analysis of the data reveals the decay-associated spectra of different transient species and their corresponding lifetimes. Features include ground-state bleach (negative ΔA), excited-state absorption, and stimulated emission.[18]

-

Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

Part 3: Relevance and Applications

The photophysical and electronic properties of this compound are directly relevant to its use in both pharmaceutical and materials science contexts.

-

Pharmaceutical Development: As a precursor to Melitracen, the purity and reactivity of this compound are paramount.[7] Understanding its photochemical stability is also important, as drug compounds can degrade upon exposure to light. The use of its deuterated analogue, this compound-d6, serves as a valuable tool in mechanistic studies and as an internal standard for quantitative analysis via isotope dilution mass spectrometry.[19]

-

Materials Science: The rigid, conjugated structure of the anthrone core makes it an interesting scaffold for functional materials. By chemically modifying the aromatic rings, its electronic properties, such as absorption and emission wavelengths, can be tuned. This makes derivatives of this compound potential candidates for use as emitters or host materials in OLEDs and other electronic devices.[8]

Conclusion

This compound is a molecule of significant industrial and academic interest. Its electronic properties, dictated by the π-conjugated anthracene core and the carbonyl group, give rise to distinct photophysical behaviors. A thorough characterization using a combination of steady-state (UV-Vis, Fluorescence) and time-resolved (Transient Absorption) spectroscopy is essential for harnessing its full potential. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate this molecule, enabling deeper insights into its excited-state dynamics and paving the way for its application in the development of advanced pharmaceuticals and functional materials.

References

- This compound | 5447-86-9 - Benchchem.

- The Synthesis and Reactivity of this compound: A Chemist's Perspective.

- This compound - PMC - NIH.

- (PDF)

- This compound | C16H14O | CID 79529 - PubChem - NIH.

- This compound: Key Pharmaceutical Intermedi

- 10,10-Dimethyl-anthrone - PubMed.

- Understanding the Chemistry of this compound: Properties and Uses.

- Preparation method of this compound - Google P

- The Role of this compound in Advanced M

- This compound-d6 | 1215802-72-4 | Benchchem.

- CAS 5447-86-9 this compound - Preclinical Research CRO.

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integr

- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchG

- Quantum yield - Wikipedia.

- This compound Eight Chongqing Chemdad Co..

- Singlet and Triplet Exciton Dynamics of Violanthrone - ChemRxiv.

- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC - NIH.

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids - Neumark Group - University of California, Berkeley.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN105061177A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. 10,10-Dimethylanthrone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 10,10-Dimethyl-anthrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. benchchem.com [benchchem.com]

10,10-Dimethylanthrone solubility in common lab solvents

An In-depth Technical Guide on the Solubility of 10,10-Dimethylanthrone in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Executive Summary

This compound is a key chemical intermediate whose utility in synthesis, purification, and formulation is fundamentally dictated by its solubility characteristics. This guide provides a comprehensive analysis of its solubility profile, grounded in established chemical principles and available data. We present a detailed, self-validating experimental protocol for quantitative solubility determination, summarize the qualitative solubility across a spectrum of common laboratory solvents, and explain the underlying intermolecular forces governing these observations. The structural features of this compound—a large, rigid, and nonpolar aromatic core—are the primary determinants of its solubility, favoring nonpolar and polar aprotic solvents over polar protic media.

Introduction: The Physicochemical Identity of this compound

This compound (CAS 5447-86-9) is an off-white to light yellow crystalline solid with a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1][2] Its structure is characterized by a tricyclic anthrone framework with two methyl groups affixed to the C10 position.[3] This gem-dimethyl substitution prevents enolization and imparts significant steric bulk, influencing both its reactivity and its interactions with solvent molecules.[4] With a melting point in the range of 101-103°C, it is a stable solid at standard laboratory conditions.[1] Its primary application lies as a crucial intermediate in the synthesis of pharmaceuticals, most notably Melitracen hydrochloride.[3] A thorough understanding of its solubility is therefore not merely academic but a prerequisite for optimizing reaction conditions, developing purification strategies, and designing analytical methods.

The Theoretical Basis of Solubility: "Like Dissolves Like"

The solubility of a molecular solid in a liquid solvent is governed by the thermodynamics of mixing, which can be simplified by the adage, "like dissolves like."[5] This principle states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

The this compound molecule is predominantly nonpolar. Its large aromatic surface area facilitates van der Waals interactions (specifically London dispersion forces), while the carbonyl group introduces a minor polar character. The key to predicting its solubility lies in comparing these characteristics to those of the potential solvent.

-

Nonpolar and Polar Aprotic Solvents: Solvents like toluene, chloroform, and dichloromethane are expected to be effective at dissolving this compound. They can engage in favorable van der Waals interactions with the aromatic rings and are not hindered by strong, self-associating forces like hydrogen bonding.

-

Polar Protic Solvents: Solvents such as water, methanol, and ethanol possess strong hydrogen-bonding networks. For a nonpolar solute like this compound to dissolve, it must disrupt these powerful solvent-solvent interactions. The energy required to create a cavity in the solvent for the solute molecule is not sufficiently compensated by the weak solute-solvent interactions, resulting in poor solubility.

Quantitative Solubility Determination: An Experimental Protocol

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The following protocol describes an isothermal equilibrium method, a robust approach for determining the solubility of a crystalline solid.

Core Principle & Causality

This method relies on creating a saturated solution at a constant temperature, ensuring that the system has reached thermodynamic equilibrium. By adding an excess of the solid, we guarantee that the solvent is saturated and that any measured concentration represents the true solubility limit under the specified conditions. Centrifugation provides a clean and rapid separation of the supernatant from the excess solid without altering the temperature or composition of the saturated solution.

Materials & Equipment

-

This compound (purity ≥98%)

-

Analytical grade solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Acetone, THF, Methanol, Ethanol, Heptane, DMSO)

-

Analytical balance (readability ±0.1 mg)

-

Scintillation vials or test tubes with solvent-resistant caps

-

Thermostatic shaker bath or incubator

-

Calibrated centrifuge

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker. Allow them to stand for 30 minutes at the equilibration temperature. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Isothermal equilibrium method for solubility determination.

Solubility Profile of this compound

While extensive quantitative data is not consolidated in the literature, a qualitative and semi-quantitative profile can be constructed from available datasheets and chemical principles.

| Solvent | Solvent Class | Expected Solubility | Rationale & Citations |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for related compounds.[6] Its polarity and ability to engage in dipole-dipole and dispersion forces make it effective. |

| Chloroform | Polar Aprotic | Soluble to Slightly Soluble | Frequently cited as a solvent, though often qualified as "slightly" soluble, suggesting it is a good but not exceptional solvent.[1][7][8][] |

| Toluene | Nonpolar Aromatic | Soluble | Aromatic π-π stacking between toluene and the anthrone core provides favorable solute-solvent interactions.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether that can effectively solvate a wide range of organic compounds, including those with moderate polarity. |

| Acetone | Polar Aprotic | Soluble | Its polarity is sufficient to dissolve the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble to Slightly Soluble | Similar to chloroform, it is often listed as providing slight solubility.[1][7][8][] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | DMSO is a very strong, highly polar solvent; its self-associating forces are strong, making it less ideal for nonpolar solutes despite being aprotic.[10][11] |

| Methanol / Ethanol | Polar Protic | Slightly Soluble to Insoluble | The strong hydrogen-bonding network of alcohols is difficult for the nonpolar solute to disrupt. Solubility is expected to be low but may increase with heating.[12] |

| Heptane / Hexane | Nonpolar Aliphatic | Insoluble | While nonpolar, aliphatic hydrocarbons lack specific favorable interactions (like π-stacking) with the aromatic solute, making them poor solvents. |

| Water | Polar Protic | Insoluble | The parent anthrone is insoluble in water.[12] The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this hydrophobic molecule. |

Visualizing Solute-Solvent Interactions

The interplay between the solute and various solvent classes determines the extent of solubility.

Caption: Correlation between intermolecular forces and solubility outcome.

Practical Consequences in the Laboratory

-

Reaction Chemistry: For homogeneous reactions, solvents like Dichloromethane, THF, or Toluene are superior choices to ensure complete dissolution of this compound.

-

Purification by Crystallization: The low solubility in polar protic solvents like methanol and ethanol makes them excellent candidates for recrystallization. The compound can be dissolved in a minimal amount of a hot alcohol and will crystallize upon cooling, leaving more soluble impurities behind.

-

Chromatography: In normal-phase column chromatography, a mobile phase consisting of a poor solvent (e.g., heptane) and a good solvent (e.g., ethyl acetate or dichloromethane) would be appropriate to achieve effective separation.

References

- Google AI Search. (n.d.). Buy 3,6-Dihydroxy-10,10-dimethylanthrone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemistry of this compound: Properties and Uses.

- United States Biological. (n.d.). This compound CAS 5447-86-9.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Home Sunshine Pharma. (n.d.). This compound CAS 5447-86-9.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- LibreTexts. (2023). Solubility of Organic Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

- 1. usbio.net [usbio.net]

- 2. This compound CAS 5447-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. usbio.net [usbio.net]

- 7. This compound | 5447-86-9 [amp.chemicalbook.com]

- 8. This compound | 5447-86-9 [chemicalbook.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Buy 3,6-Dihydroxy-10,10-dimethylanthrone [smolecule.com]

An In-Depth Technical Guide to the Spectral Characterization of 10,10-Dimethylanthrone

Introduction

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1][2][3] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C10 position, which prevents enolization and imparts significant stability. This compound typically appears as a white to off-white or light yellow solid with a melting point in the range of 101-103°C.[2][3]

Industrially, this compound serves as a critical synthetic intermediate, most notably in the production of the tricyclic antidepressant Melitracen.[4] Its unique molecular architecture also makes it a valuable building block in the synthesis of advanced materials, including electronic chemicals and organic light-emitting diodes (OLEDs).

Given its importance in pharmaceutical and materials science, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a definitive reference for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural verification.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectral signature. Key features include:

-

Aromatic System: Two benzene rings are fused to a central ring, giving rise to characteristic signals in both NMR and IR spectroscopy.

-

Carbonyl Group (C=O): This ketone functional group produces a strong, distinct absorption band in the IR spectrum and a highly deshielded signal in the ¹³C NMR spectrum.

-

Quaternary C10 Carbon: The carbon atom bonded to the two methyl groups is a quaternary, sp³-hybridized center, identifiable in ¹³C NMR.

-

Gem-Dimethyl Groups: The two methyl groups at the C10 position are chemically equivalent due to the molecule's C₂ᵥ symmetry.[5] This equivalence results in a single, sharp resonance in the ¹H NMR spectrum with an integration of 6H and a single methyl resonance in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry. It displays two main sets of signals corresponding to the aromatic protons and the equivalent methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.60 | Multiplet | 8H | Aromatic Protons |

| 1.45 | Singlet | 6H | 2 x -CH₃ |

| Note: Aromatic proton shifts are estimated based on typical values for anthrone systems. The methyl proton shift is reported for a deuterated analog and is expected to be very similar for the non-deuterated compound.[6] |

Expert Interpretation: The singlet at 1.45 ppm integrating to 6H is the most definitive signal, confirming the presence of two equivalent methyl groups attached to a quaternary carbon.[6] The complex multiplet in the aromatic region (downfield, ~7.2-7.6 ppm) is expected for the eight protons on the two benzene rings. Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield within this multiplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. Due to symmetry, only nine signals are expected: one carbonyl, one quaternary (C10), two methyl, and five aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 185 | C9 (C=O) |

| ~ 125 - 145 | Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a) |

| ~ 45 | C10 (Quaternary) |

| ~ 25 | -CH₃ |

| Note: The ¹³C NMR chemical shifts are predicted based on standard values for similar structures, as explicit literature values were not available in the searched sources. The reference J.ORG.CHEM.,63,1583(1998) is cited as a source for this data but was not accessible.[7] |

Expert Interpretation: The signal for the carbonyl carbon (C9) is expected to be the most downfield signal (δ > 180 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary carbon (C10) will appear significantly upfield from the aromatic carbons but downfield from the methyl carbons. The aromatic region will contain multiple peaks for the non-equivalent carbons of the benzene rings. The methyl carbon signal will be the most upfield resonance.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment (e.g., Bruker's 'zg30'). Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2970 | Medium | Aliphatic C-H Stretch (from -CH₃) |

| 1680 | Strong | C=O Stretch (Ketone) |

| ~ 1600, ~1450 | Medium | Aromatic C=C Ring Stretch |

| ~ 1370 | Medium | -CH₃ Symmetric Bend |

| ~ 750 | Strong | Aromatic C-H Out-of-Plane Bend |

| Note: Wavenumbers are based on a combination of typical values for aromatic ketones and a reported value for a deuterated analog.[6][8][9] |

Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption at approximately 1680 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration in a conjugated, six-membered ring system.[6] The presence of absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the existence of both types of C-H bonds. The strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Material Preparation: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

-

Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of this compound to a fine powder.

-

Mixing: Add ~150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent, or translucent disc.